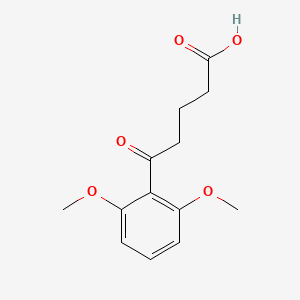
5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid, also known as 5-DMOA, is an organic compound that is used in a variety of scientific research applications. It is a valuable compound due to its ability to interact with proteins and other molecules in a variety of ways.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Properties
Research by Dovbnya et al. (2022) focused on developing preparative methods for the synthesis of compounds related to 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid. They aimed to explore the reaction of acid hydrolysis to produce carboxylic acids and investigated the antioxidant activity of the synthesized compounds (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
Structure-Activity Relationship in Medical Chemistry
Ye et al. (2017) conducted a study on the structure-activity relationship of β-oxidation resistant indole-based 5-oxo-ETE receptor antagonists, which are structurally related to 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid. They examined the influence of various substituents on the oxovalerate side chain and their interaction with the OXE-receptor (Ye, Chourey, Wang, Chintam, Gravel, Powell, & Rokach, 2017).
Metabolic and DNA Damage Studies
A study by Onuki et al. (2002) discussed the metabolic pathways and DNA damage promoted by compounds structurally related to 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid, specifically focusing on their role in the development of hepatocellular carcinoma (Onuki, Teixeira, Medeiros, & Mascio, 2002).
Brown and Beige Adipose Tissue Regulation
Research by Whitehead et al. (2021) identified small molecule metabokines synthesized in browning adipocytes, including compounds structurally similar to 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid. They explored how these metabokines regulate systemic metabolism (Whitehead, Krause, Moran, MacCannell, Scragg, McNally, Boateng, Murfitt, Virtue, Wright, Garnham, Davies, Dodgson, Schneider, Murray, Church, Vidal-Puig, Witte, Griffin, & Roberts, 2021).
Synthesis of Antimicrobial and Anti-Proliferative Agents
Al-Wahaibi et al. (2021) investigated the synthesis of 1,3,4-Oxadiazole N-Mannich Bases, including compounds analogous to 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid. They evaluated their antimicrobial and anti-proliferative activities, providing insights into potential medical applications (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Propiedades
IUPAC Name |
5-(2,6-dimethoxyphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-17-10-6-4-7-11(18-2)13(10)9(14)5-3-8-12(15)16/h4,6-7H,3,5,8H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTWCLPZKPCJCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645470 |
Source


|
| Record name | 5-(2,6-Dimethoxyphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid | |
CAS RN |
898792-47-7 |
Source


|
| Record name | 2,6-Dimethoxy-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,6-Dimethoxyphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate](/img/structure/B1325699.png)
![Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate](/img/structure/B1325700.png)
![Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1325702.png)
![Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate](/img/structure/B1325703.png)




